molecular formula C4H10FO3P B12675820 Isopropyl methyl phosphorofluoridate CAS No. 2276-27-9

Isopropyl methyl phosphorofluoridate

Cat. No.: B12675820
CAS No.: 2276-27-9
M. Wt: 156.09 g/mol
InChI Key: XWFKTNUMAPILCN-UHFFFAOYSA-N
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Description

Isopropyl methyl phosphonofluoridate (C₄H₁₀FO₂P), commonly known as sarin or GB, is a potent organophosphorus nerve agent. It inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation, overstimulation of cholinergic synapses, and eventual respiratory failure . Its structure features a methyl group bonded to phosphorus and an isopropyl ester (O-isopropyl group), contributing to high volatility and rapid toxicity . Sarin’s synthesis involves methylphosphonic dichloride and isopropyl alcohol, followed by fluoridation .

Properties

CAS No.

2276-27-9

Molecular Formula

C4H10FO3P

Molecular Weight

156.09 g/mol

IUPAC Name

2-[fluoro(methoxy)phosphoryl]oxypropane

InChI

InChI=1S/C4H10FO3P/c1-4(2)8-9(5,6)7-3/h4H,1-3H3

InChI Key

XWFKTNUMAPILCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC)F

Origin of Product

United States

Preparation Methods

The synthesis of isopropyl methyl phosphorofluoridate typically involves the reaction of isopropyl alcohol with phosphorus trichloride to form diisopropylphosphite. This intermediate is then chlorinated and further reacted with sodium fluoride to replace the chlorine atom with fluorine, yielding this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Isopropyl methyl phosphorofluoridate undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action of isopropyl methyl phosphorofluoridate involves the irreversible inhibition of cholinesterase enzymes. It forms a covalent bond with the active site serine residue of the enzyme, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . This mechanism is similar to other organophosphorus compounds and is responsible for its potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

Chemical Structures and Physical Properties
Compound Structure Molecular Weight (g/mol) Density (g/cm³) Volatility
Sarin (GB) Methylphosphonofluoridate + isopropyl ester 140.09 1.09 (liquid) High
Diisopropyl phosphorofluoridate (DFP) Two isopropyl esters 184.15 1.02 Moderate
Soman (GD) Pinacolyl methylphosphonofluoridate 182.18 1.02 Moderate
Tabun (GA) Ethyl NN-dimethylphosphoramidocyanidate 162.13 1.08 Low
Cyclosarin (GF) Cyclohexyl methylphosphonofluoridate 180.16 1.13 Low

Key Differences :

  • Sarin ’s isopropyl ester enhances volatility, facilitating rapid absorption.
  • DFP lacks a methyl-phosphorus bond, reducing AChE specificity but increasing neurotoxic esterase (NTE) inhibition .
  • Soman ’s pinacolyl group provides steric hindrance, slowing aging (dealkylation) and prolonging toxicity .
Reactivity and Hydrolysis
  • Hydrolysis Rates :
    • Sarin hydrolyzes faster than DFP in alkaline conditions due to its methyl-phosphorus bond, but slower than Tabun (GA) .
    • Metal ions (e.g., Cu²⁺) catalyze hydrolysis: DFP (k = 0.12 M⁻¹s⁻¹) reacts slower than sarin (k = 0.25 M⁻¹s⁻¹) .
  • Nucleophilic Reactions :
    • Sarin and DFP react with oximes (e.g., pralidoxime) for AChE reactivation, but sarin’s aging (loss of isopropyl group) occurs within minutes, reducing antidote efficacy .
Toxicity and Inhibition Potency
Compound LD₅₀ (μg/kg, rat, oral) pI₅₀ (AChE) Neurotoxic Esterase (NTE) Inhibition
Sarin 170 9.3 Low
DFP 4,000 8.1 High
Soman 70 9.8 Moderate
Tabun 200 8.9 Low

Key Findings :

  • Sarin has acute lethality but minimal delayed neuropathy due to low NTE affinity.
  • DFP is less acutely toxic but induces delayed neuropathy via NTE inhibition (aging half-life = 2–4 min at pH 8) .
  • Soman ’s high pI₅₀ reflects superior AChE inhibition, but its bulky pinacolyl group complicates antidote design .
Neurotoxic Mechanisms
  • Sarin: Primarily inhibits AChE, causing cholinergic crisis. No significant NTE interaction .
  • DFP : Phosphorylates NTE in hen brain (Mr 160,000 protein), triggering aging and axonal degeneration .
  • Tabun : Cyanide group enables alternative inhibition pathways, but slower aging reduces neurotoxicity risk .

Research Findings and Controversies

  • Reactivity with Proteins : DFP binds multiple brain proteins (Mr 160,000, 92,000, 60,000), while sarin selectively targets AChE .
  • Aging Rates : Sarin’s isopropyl group dealkylates faster than DFP’s, limiting reactivation .
  • Hydrogen Bonding : Methanesulfonyl fluoride (MSF) has weaker hydrogen bonding than sarin/DFP, reducing anticholinesterase potency .

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